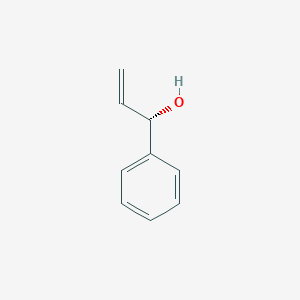

(S)-1-Phenyl-2-propen-1-ol

Description

Significance of Stereochemistry in Molecular Design and Function

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. longdom.org Its significance lies in the fact that the spatial orientation of atoms profoundly influences a molecule's physical, chemical, and biological properties. longdom.orgsolubilityofthings.com In drug design, for instance, the therapeutic effect of a molecule is often dependent on its specific stereochemical configuration, as it dictates how the molecule interacts with biological targets like enzymes and receptors. numberanalytics.compatsnap.com Different stereoisomers of a drug can exhibit varied absorption, distribution, metabolism, and excretion (ADME) profiles, as well as differing potency and efficacy. numberanalytics.com The well-known "lock-and-key" model illustrates this, where a drug molecule (the key) must have a precise three-dimensional shape to fit into its biological target (the lock). numberanalytics.com This specificity underscores the critical need for stereoselective synthesis, which aims to produce a single, desired stereoisomer. nih.gov

Role of Chiral Allylic Alcohols as Versatile Synthons

Chiral allylic alcohols are highly valued in organic synthesis due to the presence of multiple reactive sites: the hydroxyl group, the double bond, and the chiral center. researchgate.net This trifecta of functionality allows for a wide range of chemical transformations, making them powerful intermediates in the synthesis of complex natural products and pharmaceuticals. thieme-connect.compnas.org They can undergo a variety of reactions, including epoxidation, dihydroxylation, and metal-catalyzed cross-coupling reactions, often with a high degree of stereocontrol. thieme-connect.comnih.gov The ability to use unprotected allylic alcohols in some reactions further enhances their utility by minimizing the number of synthetic steps required. researchgate.netresearchgate.net

Overview of (S)-1-Phenyl-2-propen-1-ol within the Context of Stereoselective Synthesis

This compound, also known as (S)-1-phenylallyl alcohol, is a prominent example of a chiral allylic alcohol. Its structure features a phenyl group and a vinyl group attached to a chiral carbinol center. This specific arrangement makes it a valuable precursor in a multitude of stereoselective transformations. The development of methods for its enantioselective synthesis has been a significant area of research. orgsyn.org

Research Scope and Contemporary Relevance

The ongoing research in the field of chiral allylic alcohols is focused on developing more efficient, selective, and environmentally friendly synthetic methods. researchgate.net This includes the design of new chiral catalysts and the exploration of novel reaction pathways. scispace.comorganic-chemistry.org The demand for enantiomerically pure compounds in various fields, particularly for the development of new therapeutic agents, ensures the continued relevance of research into synthons like this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39623-35-3 | |

| Record name | (S)-1-Phenyl-2-propen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Pathways of S 1 Phenyl 2 Propen 1 Ol

Stereospecific and Stereoselective Reactions

The chiral nature of (S)-1-phenyl-2-propen-1-ol makes it a valuable substrate for reactions that proceed with a high degree of stereocontrol, leading to the formation of specific stereoisomers.

Epoxidation and Diastereoselective Functionalization

The epoxidation of allylic alcohols like this compound is a well-established method for introducing new stereocenters. The diastereoselectivity of this reaction is often influenced by the directing effect of the adjacent hydroxyl group. The use of transition-metal catalysts in combination with an oxidant can lead to the formation of epoxy alcohols with high diastereomeric ratios. google.com For instance, the epoxidation of the corresponding isolated allylic alcohol can be achieved using systems like titanium tetra(isopropoxide)/tert-butyl hydroperoxide (Ti(O-iPr)₄/TBHP) or vanadyl acetylacetonate/tert-butyl hydroperoxide (VO(acac)₂/TBHP). google.com These reactions often proceed via a transition state where the steric interactions, such as A¹,³ strain, dictate the stereochemical outcome, favoring the formation of the threo diastereomer. google.com

Furthermore, one-pot procedures involving the asymmetric addition of an organozinc compound to an aldehyde, followed by in situ diastereoselective epoxidation of the resulting allylic zinc alkoxide, have been developed. google.com This tandem approach allows for the synthesis of epoxy alcohols from simple starting materials with good stereocontrol. google.com The epoxidation of cinnamyl alcohol, a related compound, has been shown to proceed with high enantioselectivity in the presence of molecular sieves. researchgate.net

Rearrangement Reactions

This compound and its derivatives can undergo various rearrangement reactions. One notable example is the Claisen rearrangement. By merging catalytic asymmetric synthesis of di(allyl) ethers with subsequent olefin isomerization-Claisen rearrangement (ICR) reactions, a two-step route to asymmetric aliphatic Claisen rearrangements can be achieved. pitt.edu This methodology provides access to 2,3-disubstituted 4-pentenal (B109682) derivatives with excellent relative and absolute stereocontrol. pitt.edu

The Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated carbonyl compounds, is another relevant transformation. While this compound itself is an allylic alcohol, its precursor, 1-phenyl-2-propyn-1-ol, can undergo this rearrangement.

Hydrogenation and Reductive Derivatizations

The double bond in this compound can be selectively hydrogenated to yield (S)-1-phenyl-1-propanol. Asymmetric hydrogenation using transition metal catalysts, particularly iridium complexes with chiral ligands, has proven effective for the reduction of related unsaturated alcohols. diva-portal.org For example, the hydrogenation of trans-2-methyl-3-phenyl-2-propen-1-ol, a structurally similar substrate, has been achieved with excellent enantioselectivities (up to 99% ee) using specific iridium catalysts. diva-portal.org

The reduction of the carbonyl group in precursors to this compound is a common method for its synthesis. Biocatalytic reduction of the corresponding ketone using microorganisms like Rhodococcus erythropolis can produce (S)-1-phenyl-2-propanol with high enantiomeric excess (99% ee). Chemical reduction methods are also employed. For instance, the reduction of aryl α-dialkylaminomethyl ketones can be achieved through transfer hydrogenation, yielding β-amino alcohols. ptfarm.pl

Halogenation and Substitutive Processes

The hydroxyl group of this compound can be replaced by a halogen atom through various halogenation methods. The Appel reaction, which traditionally uses triphenylphosphine (B44618) and a carbon tetrahalide, can convert alcohols to their corresponding alkyl halides. rsc.org More modern and environmentally benign Appel-type reactions have been developed using reagents like 1,3-dihalo-5,5-dimethylhydantoins or N-halosuccinimides in combination with triphenylphosphine, allowing for the efficient ipso-substitution of the hydroxyl group with chlorine, bromine, or iodine under mild conditions and with short reaction times. rsc.org

Tandem oxidation/halogenation reactions using an excess of the Moffatt-Swern reagent can convert aryl allylic alcohols into α-halo α,β-unsaturated ketones. acs.org The outcome of this reaction is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups tend to favor the formation of the halogenated ketone, while electron-donating groups often lead to the corresponding allylic halide. acs.org

Oxidative Chemistry

The oxidation of this compound can target either the alcohol functionality or the alkene. Oxidation of the secondary alcohol group leads to the formation of the corresponding ketone, 1-phenyl-2-propen-1-one. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of the related 1-phenyl-2-propanol (B48451) to phenylacetone (B166967) can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Microbial-mediated oxidation offers a stereoselective route. For example, the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol by baker's yeast yields (S)-2-hydroxy-1-phenyl-1-propanone. researchgate.net This highlights the potential for biocatalytic methods to achieve high stereoselectivity in the oxidation of chiral alcohols and related diols.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by its ability to act as both a nucleophile and an electrophile precursor. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. This allows for reactions such as O-allylation to form ethers. pitt.edu

Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate, which then allows the carbon to which it is attached to become an electrophilic center susceptible to nucleophilic attack. libretexts.org This is a fundamental principle in nucleophilic substitution reactions. Studies on the nucleophilic substitution of tosylates derived from related chiral alcohols, like (R)-1-phenylpropan-2-ol, have shown that these reactions often proceed with an inversion of stereochemical configuration. libretexts.org

The double bond in this compound is electron-rich and thus susceptible to electrophilic attack. sci-hub.se For example, bromination of the double bond would proceed via a bromonium ion intermediate. The presence of the phenyl group can influence the reactivity and regioselectivity of such additions.

The compound can also participate in palladium-catalyzed cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of allyl alcohols with aryl- and alkenyl-zinc chlorides can occur through C-O bond cleavage. researchgate.net

Table of Interactive Data

Derivatization Strategies for Functional Group Interconversion of this compound

The hydroxyl and allyl functionalities of this compound serve as versatile handles for a variety of chemical transformations. These reactions are pivotal for the synthesis of more complex chiral molecules and for the preparation of intermediates in multi-step synthetic pathways. Derivatization strategies primarily focus on the interconversion of the alcohol into other functional groups such as esters, ethers, and the formation of new carbon-carbon bonds.

Esterification and Etherification

The conversion of the hydroxyl group of this compound into esters and ethers is a common strategy to introduce new functionalities or protecting groups. These reactions can be achieved through various methods, including enzymatic and classical chemical approaches.

Esterification

Enzymatic kinetic resolution through esterification is a highly effective method for obtaining enantiomerically pure this compound. Lipases are frequently employed as biocatalysts for the enantioselective acylation of racemic secondary alcohols. In this process, the enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed ester.

For instance, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777), a structurally similar alcohol, has been successfully achieved using lipase-catalyzed enantioselective esterification. byjus.com Novozym 435, a commercially available immobilized lipase (B570770) from Candida antarctica, has demonstrated high enantioselectivity in such resolutions. byjus.comnih.gov The choice of acyl donor and solvent significantly impacts the efficiency and enantioselectivity of the reaction. Studies on 1-phenyl-1-propanol have shown that using lauric acid as the acyl donor in toluene (B28343) can yield the (S)-enantiomer with high enantiomeric excess (ee). byjus.com

The enantioselectivity of lipase-catalyzed transesterification of 2-phenyl-1-propanol (B72363) has been shown to be influenced by the electronic properties of the acyl donor. researchgate.net The use of vinyl 3-arylpropanoates with electron-withdrawing groups on the phenyl ring, such as iodo or trifluoromethyl substituents, resulted in higher enantiomer ratios (E). researchgate.net

Lipase-Catalyzed Kinetic Resolution of Phenyl-Substituted Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of (S)-Alcohol | Reference |

|---|---|---|---|---|---|

| (R,S)-1-Phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | 95% | byjus.comnih.gov |

| (R,S)-2-Phenyl-1-propanol | Pseudomonas cepacia Lipase (PCL) | Vinyl 3-(p-iodophenyl)propanoate | - | High (E = 116) | researchgate.net |

| (R,S)-2-Phenyl-1-propanol | Pseudomonas cepacia Lipase (PCL) | Vinyl 3-(p-trifluoromethylphenyl)propanoate | - | High (E = 138) | researchgate.net |

| (R,S)-1-(4-methylphenyl)-2-propen-1-ol | PSL/Fe3O4@GEM | - | - | 99.3% | researchgate.net |

| (R,S)-1-(4-bromophenyl)-2-propen-1-ol | PSL/Fe3O4@GEM | - | - | 99.6% | researchgate.net |

Etherification

The Williamson ether synthesis is a classical and widely used method for the preparation of ethers, which can be applied to this compound. byjus.commasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.comkhanacademy.org

The general steps for the Williamson ether synthesis using this compound are:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. masterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. masterorganicchemistry.comvaia.com

It is crucial to use primary alkyl halides to favor the SN2 pathway, as secondary and tertiary alkyl halides can lead to elimination reactions as a major side-product. masterorganicchemistry.com The stereochemistry at the chiral center of this compound is retained during this process as the C-O bond of the alcohol is not broken.

Another approach for the synthesis of allylic ethers is the acid-catalyzed allylation of alcohols. google.comgoogle.com This method can involve the reaction of an alcohol with an allyl alcohol in the presence of a transition metal catalyst, such as a ruthenium complex, and an acid co-catalyst. google.comgoogle.com

Carbon-Carbon Bond Formation Reactions

The allylic and benzylic nature of this compound and its derivatives makes them valuable substrates for various carbon-carbon bond-forming reactions, enabling the construction of more elaborate molecular architectures.

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the arylation of allylic alcohols like this compound (often referred to as cinnamyl alcohol in this context). nih.govthieme-connect.de The reaction of cinnamyl alcohols with aryl iodides in the presence of a palladium catalyst and a base can lead to the formation of new C-C bonds at the double bond. nih.govthieme-connect.de

Research has shown that the reaction conditions, particularly the base and solvent, play a critical role in the regio- and stereoselectivity of the arylation. thieme-connect.de For example, the Heck reaction of cinnamyl alcohol with various aryl iodides using tetrabutylammonium (B224687) acetate (B1210297) (n-Bu4NOAc) as the base in toluene has been shown to afford (Z)-2,3-diarylallylic alcohols with good yields and selectivity. thieme-connect.de

Heck Reaction of Cinnamyl Alcohol with Aryl Iodides

| Aryl Iodide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodoanisole | (Z)-2-(4-Methoxyphenyl)-3-phenyl-2-propen-1-ol | 75 | thieme-connect.de |

| Iodobenzene | (Z)-2,3-Diphenyl-2-propen-1-ol | 68 | thieme-connect.de |

| 1-Iodo-4-nitrobenzene | (Z)-2-(4-Nitrophenyl)-3-phenyl-2-propen-1-ol | 55 | thieme-connect.de |

| Ethyl 4-iodobenzoate | Ethyl 4-((Z)-1-hydroxy-3-phenylprop-1-en-2-yl)benzoate | 62 | thieme-connect.de |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.orgwikipedia.org While direct Suzuki coupling with the alcohol functionality of this compound is not typical, derivatives of this compound can be employed. For instance, the corresponding allylic halide or triflate derived from this compound could be coupled with an arylboronic acid.

A related application is the synthesis of chalcones (1,3-diphenyl-2-propen-1-one derivatives) via Suzuki coupling. researchgate.net This can be achieved by coupling cinnamoyl chloride (which can be synthesized from cinnamic acid, an oxidation product of cinnamyl alcohol) with a phenylboronic acid. researchgate.net

Grignard Reaction

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds through addition to carbonyl compounds. leah4sci.commasterorganicchemistry.comlibretexts.org The hydroxyl group of this compound would need to be protected or converted to a different functional group before a Grignard reaction can be performed on another part of the molecule.

Alternatively, this compound can be oxidized to the corresponding α,β-unsaturated ketone, (S)-1-phenyl-2-propen-1-one. This ketone can then react with a Grignard reagent (R-MgX) to form a tertiary alcohol, introducing a new alkyl or aryl group at the carbonyl carbon. libretexts.org

Application As a Chiral Building Block in Complex Organic Synthesis

Construction of Stereodefined Molecular Architectures

The inherent chirality of (S)-1-Phenyl-2-propen-1-ol is pivotal in directing the stereochemical outcome of subsequent reactions, enabling the synthesis of molecules with multiple, well-defined stereocenters. The hydroxyl group, in particular, can act as a directing group, influencing the facial selectivity of reagents approaching the adjacent double bond.

One significant application is in substrate-controlled diastereoselective reactions. For instance, the Simmons-Smith cyclopropanation of chiral allylic alcohols is a well-established method where the hydroxyl group directs the methylene (B1212753) addition to occur on the same face of the double bond. This principle allows for the predictable synthesis of syn-cyclopropylmethanols. The stereochemical course of these reactions can often be predicted by assuming an oxygen-assisted delivery of the reagent from a conformation that minimizes allylic 1,3-strain.

Furthermore, transition metal-catalyzed isomerization of 1-phenyl-2-propen-1-ol provides a pathway to stereodefined enolates. It has been demonstrated that using Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), 1-phenyl-2-propen-1-ol can be isomerized to exclusively afford the (Z)-enolate stereoisomer in high yield. These stereodefined enolates are crucial intermediates for subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) additions, where the geometry of the enolate dictates the stereochemistry of the product.

| Reaction Type | Reagent/Catalyst | Intermediate/Product | Stereochemical Outcome |

| Isomerization | Wilkinson's Catalyst | (Z)-Phenylacetaldehyde Enolate | Exclusive formation of the (Z)-stereoisomer. |

| Cyclopropanation | Simmons-Smith (Zn-Cu, CH₂I₂) | syn-2-phenyl-2-(cyclopropyl)methanol | Hydroxyl group directs syn-addition. |

| Claisen Rearrangement | Catalytic Olefin Isomerization | syn-2,3-dialkyl-4-pentenal derivatives | High relative and absolute stereocontrol. |

This table summarizes stereoselective reactions where the this compound scaffold is used to create stereodefined molecular architectures.

Synthesis of Chiral Heterocyclic Compounds

Chiral heterocycles are prevalent structural motifs in a vast array of natural products and pharmaceutical agents. This compound and its derivatives serve as key starting materials for the enantioselective synthesis of these important compounds, often via a sequence involving asymmetric epoxidation followed by intramolecular or intermolecular cyclization.

A prominent strategy involves the Sharpless asymmetric epoxidation of the allylic alcohol. The epoxidation of (E)-3-phenyl-2-propen-1-ol, a close isomer, yields a chiral epoxide with high enantioselectivity. This epoxide is a versatile intermediate that can undergo regioselective ring-opening with various nucleophiles. For example, reaction with aqueous ammonia (B1221849) can produce chiral 1,2-amino alcohols, which are valuable building blocks for biologically active molecules and chiral ligands. These aminodiols can be further converted into heterocyclic structures like oxazolidin-2-ones, which are known precursors for compounds such as pseudoephedrine.

A similar multi-step procedure has been applied to analogues like 1-(2-quinolyl)-2-propen-1-ol to access benzo-fused indolizidine derivatives. The process involves bromocyclization to form bromohydrins, which then undergo intramolecular SN2 reactions to yield chiral oxiranes (epoxides). These epoxides can be opened with various nucleophiles to construct the final heterocyclic system, demonstrating a viable pathway from allylic alcohols to complex alkaloids.

Precursors for Advanced Synthetic Intermediates

The reactivity of both the hydroxyl and vinyl functional groups allows this compound to be transformed into a range of more advanced, functionalized chiral intermediates. These intermediates retain the original stereochemical information and are primed for further synthetic elaboration.

As mentioned, chiral epoxides derived from the asymmetric epoxidation of the allylic alcohol are among the most valuable synthetic intermediates. Their transformation into chiral diols and amino alcohols provides access to a wide variety of other chiral molecules.

The molecule can also be converted into effective chiral alkylating agents. Derivatives of 1-phenyl-2-propen-1-ol have been synthesized specifically for use as 1-phenyl-2-propenyl type alkylating agents in reactions with ester enolates. Additionally, the conversion of the alcohol to its trichloroacetimidate (B1259523) derivative allows it to participate in palladium-catalyzed asymmetric allylic alkylation reactions with phenols, producing enantioenriched branched allylic aryl ethers with high enantiopurity (typically 90–98% ee). These chiral ethers are useful intermediates for constructing a variety of biologically active molecules.

The structural framework is also relevant to pharmaceutical precursors. For instance, the related compound 3-methylamino-1-phenyl-1-propanol serves as a key precursor in the synthesis of the antidepressant Fluoxetine. This highlights the importance of the 1-phenyl-propanol skeleton as a core structure in the synthesis of advanced pharmaceutical intermediates.

Utility in Natural Product Synthesis

The ability to construct stereodefined centers and complex ring systems makes this compound and related structures valuable in the total synthesis of natural products. The stereoselective reactions it undergoes are often key steps in establishing the intricate architectures of these target molecules.

For example, the diastereoselective cyclopropanation of a chiral macrocyclic allylic alcohol was a pivotal step in Oppolzer's synthesis of (R)-muscone. This demonstrates the power of using a chiral allylic alcohol to direct the formation of a crucial bond in a complex natural product.

Furthermore, a synthetic strategy starting from an analogue, 1-(2-quinolyl)-2-propen-1-ol, has been successfully employed to synthesize (±)-benzo[e]lentiginosine, an indolizidine alkaloid analogue. The four-step sequence, which hinges on the transformation of the allylic alcohol into a key epoxide intermediate, provides a general route to this class of benzo-fused derivatives.

Development of Chiral Catalysts and Ligands

The enantiopure backbone of this compound makes it an attractive scaffold for the synthesis of new chiral ligands for asymmetric catalysis. By modifying the hydroxyl and vinyl groups, it is possible to introduce coordinating atoms (e.g., nitrogen, phosphorus) to create ligands that can complex with transition metals.

A clear example is the synthesis of chiral oxalamide-based ligands. In this approach, (E)-3-phenyl-2-propen-1-ol is first converted to an enantiopure aminodiol via Sharpless epoxidation and subsequent ring-opening. This aminodiol is then condensed with diethyloxalate to form a C2-symmetric tetradentate ligand. These ligands have been tested in the titanium-catalyzed enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating the transfer of chirality from the initial alcohol to the final reaction product.

Other research has focused on synthesizing chiral N,O-bidentate ligands that incorporate a propenol-like structure. For example, the ligand 1-phenyl-2-[(4S)-phenyl-4,5-dihydrooxazol-2-yl]propen-2-ol was prepared from optically pure phenylglycinol. Copper complexes of this ligand were found to be highly active catalysts for the asymmetric aziridination of styrene. These examples show that the structural motif of 1-phenyl-2-propen-1-ol is a viable starting point for designing effective ligands for a range of asymmetric transformations.

| Precursor | Ligand Type | Metal | Application |

| (E)-3-Phenyl-2-propen-1-ol | Oxalamide | Ti(i-OPr)₄ | Enantioselective addition of Et₂Zn to benzaldehyde. |

| Phenylglycinol | N,O-Bidentate Oxazoline | Cu(II) | Asymmetric aziridination of styrene. |

This table illustrates the development of chiral ligands from precursors related to this compound and their application in asymmetric catalysis.

Mechanistic and Theoretical Investigations

Computational Chemistry Studies on Reactivity and Selectivity

Computational studies, particularly those employing quantum mechanical methods, have become indispensable for understanding and predicting the behavior of (S)-1-phenyl-2-propen-1-ol in various chemical transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. For allylic alcohols such as this compound, DFT calculations are instrumental in elucidating reaction mechanisms and the origins of stereoselectivity.

While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles are well-established through studies of analogous systems. For instance, DFT calculations have been employed to investigate the mechanism of cycloaddition reactions, where the coordination of a Lewis acid to a reactant can significantly lower the activation enthalpy and enhance selectivity. researchgate.net In the context of hydrogenation reactions of similar molecules like 1-phenyl-1-propyne, DFT calculations have been used to determine the adsorption energies of reactants and intermediates on catalyst surfaces, thereby explaining trends in reactivity and selectivity. nih.gov These studies reveal that the electronic properties of the catalyst and substrate, which can be precisely calculated using DFT, govern the reaction's efficiency. nih.gov The calculated global reactivity parameters, such as ionization potential, electron affinity, and chemical potential, help in understanding the molecule's reactivity in various chemical environments. researchgate.net

DFT methods are also used to compare the stability of different isomers and to calculate the energies of transition states, providing a quantitative basis for understanding reaction kinetics and regioselectivity. researchgate.net For example, in the study of related compounds, DFT has been used to explain the preference for the formation of specific regioisomers in cycloaddition reactions. researchgate.net

The Automated Topology Builder (ATB) provides molecular topologies for this compound, which are derived from quantum mechanical calculations, including DFT. uq.edu.au These topologies are essential for more complex simulations. uq.edu.au

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Model System Note: This table is illustrative and based on general DFT principles for organic molecules, as specific data for this compound is not readily available.

| Parameter | Description | Typical Calculated Value (eV) |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | ~ 8.5 - 9.5 |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | ~ 0.5 - 1.5 |

| Global Hardness (η) | A measure of the molecule's resistance to charge transfer. | ~ 3.5 - 4.5 |

| Chemical Potential (μ) | The negative of the electronegativity, indicating the escaping tendency of electrons. | ~ -4.5 - -5.5 |

| Global Electrophilicity (ω) | An index that measures the stabilization in energy when the system acquires additional electronic charge. | ~ 1.0 - 2.0 |

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the conformational dynamics of this compound and its interactions with solvent molecules or catalysts. The Automated Topology Builder (ATB) repository holds pre-calculated molecular topology files for (1S)-1-phenyl-2-propen-1-ol, which are crucial for setting up such simulations. uq.edu.au These files contain the parameters needed to describe the potential energy of the system, allowing for simulations using force fields like GROMOS. uq.edu.au

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its reactivity. In the context of enzymatic reactions, MD simulations can model the binding of this compound to an enzyme's active site, revealing the specific interactions that lead to catalysis and stereoselectivity.

Computational chemistry allows for the detailed mapping of reaction pathways, identifying intermediates, transition states, and the associated energy changes. For a reaction involving this compound, this analysis would start from the reactants, proceed through one or more transition states and intermediates, and end at the products.

For example, in a nickel-catalyzed cross-coupling reaction of a similar allylic alcohol, a proposed mechanism involves the formation of an oxo-palladium intermediate during the transmetalation step. researchgate.net A detailed reaction pathway analysis would involve locating the structures of all intermediates and transition states along this proposed path and calculating their relative energies. This would confirm the feasibility of the proposed mechanism and identify the rate-determining step. Such analyses have been performed for related systems, for instance, to understand the photocatalytic isomerization of cinnamyl chlorides to cyclopropanes, where quantum mechanical calculations provided evidence for the energy transfer and the subsequent radical-mediated ring-closing mechanism.

Transition State Characterization in Stereoselective Processes

The origin of stereoselectivity in a chemical reaction is found in the differing energies of the diastereomeric transition states that lead to the stereoisomeric products. inflibnet.ac.in Computational chemistry is uniquely suited to locate and characterize these fleeting transition state structures.

For a stereoselective reaction of this compound, such as an asymmetric epoxidation or hydrogenation, there will be two or more competing reaction pathways, each with its own transition state. The difference in the activation energies (ΔG‡) of these transition states determines the ratio of the products. A larger energy difference leads to higher stereoselectivity. inflibnet.ac.in

In the asymmetric reduction of a ketone to an alcohol, for instance, a chiral catalyst creates a chiral environment around the prochiral carbonyl group. The substrate can approach the catalyst from two different faces (Re or Si), leading to two diastereomeric transition states. inflibnet.ac.in DFT calculations can model these transition states, revealing the specific non-covalent interactions (such as hydrogen bonds or steric repulsion) between the substrate and the chiral ligand that are responsible for the energy difference. While direct studies on this compound are sparse, research on SN1-like transformations catalyzed by nickel(II) complexes highlights the importance of open transition states in achieving asymmetric bond construction. ub.edu

Stereoelectronic Effects and Conformational Analysis

Stereoelectronic effects are the result of the spatial arrangement of orbitals and have a profound impact on the structure, stability, and reactivity of molecules. wikipedia.org In this compound, key stereoelectronic interactions include hyperconjugation between the C-H or C-C sigma bonds and the pi-system of the phenyl ring and the double bond, as well as interactions involving the lone pairs of the hydroxyl group.

Conformational analysis, often performed using ab initio or DFT calculations, is crucial for understanding these effects. Studies on the related compound 1-phenyl-2-propanol (B48451) have shown that the lowest energy conformations are stabilized by weak OH-π hydrogen-bonding interactions between the hydroxyl group and the phenyl ring. nih.gov A similar interaction is expected to influence the conformational preferences of this compound. The relative orientation of the hydroxyl group, the vinyl group, and the phenyl ring dictates the overlap between specific orbitals, which in turn affects the molecule's reactivity. For example, the alignment of a lone pair on the oxygen atom with the antibonding orbital (σ*) of an adjacent C-C bond can weaken that bond and influence the reaction pathway. rsc.org

Table 2: Calculated Rotational Barriers for a Related Compound, 1-phenyl-2-propanone This data for a related ketone illustrates the type of information obtained from conformational analysis. Similar calculations would apply to this compound to understand the rotation around its single bonds.

| Parameter | Method | Calculated Value (cm⁻¹) |

| V₃ (Methyl Rotor Barrier) | MP2/6-31G* | 355 |

| V₃ (Methyl Rotor Barrier) | Experimental Fit | 238(1) |

| Source: nih.gov |

Kinetic and Thermodynamic Aspects of Reactions

Computational chemistry can provide quantitative data on the kinetic and thermodynamic parameters of reactions.

Kinetics: The rate of a reaction is determined by the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome. Transition state theory allows for the calculation of reaction rate constants from the computed activation energy. For instance, the activation enthalpy for the [3+2] cycloaddition reaction between C-methoxycarbonyl nitrone and 2-propen-1-ol was calculated to be 13.5 kcal/mol, which was lowered to 8.5 kcal/mol in the presence of a Lewis acid catalyst. researchgate.net This demonstrates the power of computational methods to quantify the effect of a catalyst on reaction kinetics.

By calculating the activation energies for competing pathways, it is possible to predict the major product of a reaction under kinetic control. For stereoselective reactions of this compound, the ratio of stereoisomers can be predicted from the difference in the activation energies of the diastereomeric transition states. inflibnet.ac.in

Spectroscopic Probes for Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound relies heavily on various spectroscopic techniques. These methods provide critical insights into reaction pathways, the structure of intermediates, and the final products by monitoring changes in molecular structure and bonding. Key spectroscopic probes include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for characterizing the products of reactions involving this compound and for gaining mechanistic insights. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of molecules.

In studies of asymmetric transfer hydrogenation, where this compound (also known as α-vinyl benzyl (B1604629) alcohol) is converted to the corresponding saturated alcohol, ¹H NMR is essential for confirming the structure of the product, 1-phenyl-1-propanol (B1198777). core.ac.uk By analyzing the chemical shifts, integration, and coupling patterns of the protons, researchers can verify the reduction of the carbon-carbon double bond. For instance, the disappearance of the characteristic vinyl proton signals and the appearance of signals corresponding to an ethyl group confirm the success of the hydrogenation. core.ac.uk

Detailed NMR data from related reaction products, such as β-heterosubstituted alcohols derived from this compound, illustrate the power of this technique. The precise chemical shifts and coupling constants allow for unambiguous structure assignment of complex molecules formed in multi-step, one-pot syntheses. acs.org

Interactive Data Table: Representative ¹H NMR Spectral Data Below are typical ¹H NMR spectral data for the parent compound and a potential reaction product.

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-Phenylprop-2-en-1-ol spectrabase.com | -OH | Variable | Broad Singlet | - |

| CH (OH) | 5.16 | Doublet of Doublets | 6.3, 1.6 | |

| =CH ₂ (trans) | 5.35 | Doublet of Triplets | 17.2, 1.4 | |

| =CH ₂ (cis) | 5.18 | Doublet of Triplets | 10.4, 1.2 | |

| -CH = | 6.04 | Doublet of Doublets of Doublets | 17.2, 10.4, 6.3 | |

| Ar-H | 7.2-7.4 | Multiplet | - | |

| (S)-1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol acs.org | Ar-H | 7.32-7.79 | Multiplet | - |

| CH (OH) | 5.25 | Doublet of Triplets | 9.1, 2.6 | |

| CH ₂(N) | 4.46, 4.66 | Doublet of Doublets | 14.1, 9.0 and 14.0, 3.2 | |

| -OH | 3.64 | Doublet | 19.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for monitoring the progress of reactions by detecting changes in functional groups. In the context of this compound, the key absorptions are the O-H stretch of the alcohol and the C=C stretch of the alkene group. pressbooks.pub

During a hydrogenation reaction, the disappearance of the C=C stretching vibration (typically around 1640 cm⁻¹) indicates the saturation of the propenyl side chain. core.ac.ukpressbooks.pub This technique is powerful for in-situ monitoring, especially under high-pressure conditions. For example, in-situ high-pressure IR (HPIR) spectroscopy has been effectively used to observe the hydrogenation of C=C bonds in ligands during catalysis, demonstrating its sensitivity to subtle structural changes in real-time. nih.gov This highlights its utility for studying the mechanism of catalytic hydrogenations of substrates like this compound. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies This table shows key IR absorption bands for identifying functional groups in reactions of 1-Phenyl-2-propen-1-ol.

| Compound Name | Functional Group | Wavenumber (cm⁻¹) |

| 1-Phenyl-2-propen-1-ol pressbooks.pub | O-H Stretch (Alcohol) | ~3400 (broad) |

| C=C Stretch (Alkenyl) | ~1640 | |

| 1-Phenyl-1-propanol core.ac.uk | O-H Stretch (Alcohol) | ~3350 (broad) |

| C-H Stretch (Alkyl) | ~2870-2960 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of molecules, which is invaluable for identifying reaction products and intermediates. The fragmentation of 1-Phenyl-2-propen-1-ol under electron ionization has been studied to understand its behavior and to identify characteristic mass fragments. upenn.edu This data serves as a reference for analyzing the products of its reactions. By comparing the mass spectra of starting materials and products, one can confirm transformations, such as the addition of a functional group or the saturation of a double bond, which results in a predictable change in the molecular ion peak (M+). nist.gov

Interactive Data Table: Key Mass Spectrometry Fragments The table lists significant mass-to-charge (m/z) ratios observed in the electron ionization mass spectrum of a related compound, providing insight into potential fragmentation pathways.

| Compound Name | m/z | Putative Fragment Identity |

| 2-Methyl-1-phenyl-2-propen-1-ol nist.gov | 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ | |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers, thereby allowing for the quantification of the enantiomeric excess of a chiral compound. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose. gcms.czheraldopenaccess.us

Chiral HPLC is a widely used and versatile method for determining the enantiomeric purity of compounds like (S)-1-Phenyl-2-propen-1-ol. phenomenex.comnih.gov The technique relies on CSPs that create a chiral environment, enabling the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most effective for a broad range of chiral molecules. nih.gov

For the analysis of this compound, a typical approach involves dissolving the sample in a suitable mobile phase, such as a mixture of hexane (B92381) and a polar alcohol like isopropanol, and injecting it into an HPLC system equipped with a chiral column. The differential interaction between the (S) and (R) enantiomers with the CSP results in their separation, producing two distinct peaks in the chromatogram. The enantiomeric excess is then calculated from the integrated areas of these peaks. The use of chiroptical detectors, such as a Circular Dichroism (CD) detector, can further enhance the analysis by providing qualitative identification of the enantiomers and their elution order without needing pure standards. uma.es

Table 1: Illustrative Chiral HPLC Parameters for Allylic Alcohols

| Parameter | Description |

|---|---|

| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Circular Dichroism (CD) detector |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Chiral Gas Chromatography is another highly effective method for determining the enantiomeric excess of volatile compounds, including allylic alcohols like 1-Phenyl-2-propen-1-ol. gcms.cz This technique often utilizes capillary columns coated with a chiral stationary phase, commonly derivatized cyclodextrins. gcms.cz These cyclodextrin-based CSPs have chiral cavities that allow for stereoselective inclusion complexation with the enantiomers, leading to their separation.

To enhance volatility and improve chromatographic resolution, 1-Phenyl-2-propen-1-ol may be derivatized prior to analysis, for instance, by converting the hydroxyl group to an acetate (B1210297) or trifluoroacetate (B77799) ester. The choice of carrier gas, typically hydrogen or helium, and the optimization of the temperature program are critical for achieving baseline separation of the enantiomeric peaks. gcms.cz The enantiomeric excess is determined by comparing the peak areas of the (S) and (R) enantiomers. libretexts.org

Table 2: Representative Chiral GC Conditions for Phenyl-substituted Alcohols

| Parameter | Description |

|---|---|

| Column | Derivatized cyclodextrin-based capillary column (e.g., Astec® CHIRALDEX™ B-PM) sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen at an optimized linear velocity gcms.cz |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C held for 2 min, then ramped to 180 °C at 5 °C/min) |

| Sample Preparation | May require derivatization to an ester or ether for improved volatility |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While chromatography excels at quantifying enantiomeric ratios, NMR spectroscopy provides detailed structural information, including the relative and absolute stereochemistry of chiral molecules.

Two-dimensional (2D) NMR techniques are powerful for elucidating the complete chemical structure and relative stereochemistry of molecules. longdom.org

Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.org For 1-Phenyl-2-propen-1-ol, a COSY spectrum would show correlations between the proton on the chiral center (C1) and the adjacent vinyl protons, confirming the connectivity within the propenyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies through-space interactions between protons that are in close proximity (typically <5 Å), which is invaluable for determining stereochemistry in more complex or rigid structures. wordpress.com By analyzing the cross-peaks in a NOESY spectrum, one can deduce the spatial arrangement of different parts of the molecule.

While these techniques are primarily used for determining relative stereochemistry in molecules with multiple chiral centers, they are fundamental for the complete structural assignment that precedes absolute configuration determination. longdom.org

To determine enantiomeric excess and assign absolute configuration using NMR, chiral derivatizing agents (CDAs) are often employed. nih.govresearchgate.net A CDA is an enantiomerically pure reagent that reacts with both enantiomers of a racemic or enantioenriched sample (like 1-Phenyl-2-propen-1-ol) to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum.

By reacting this compound with a CDA, such as Mosher's acid chloride ((R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), two diastereomeric esters are formed. The protons near the newly formed stereocenter will experience different chemical environments, resulting in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for a precise determination of the enantiomeric excess. Furthermore, systematic analysis of the chemical shift differences in the diastereomeric products can often be used to assign the absolute configuration of the original alcohol.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly powerful for determining the absolute configuration of enantiomers. unibe.ch

An enantiomer will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. nih.gov Its mirror image will produce a spectrum that is an exact mirror image of the first. For this compound, the absolute configuration can be determined by comparing its experimental CD spectrum with a spectrum predicted by theoretical calculations, often using time-dependent density functional theory (TD-DFT). rsc.org A strong match between the experimental spectrum of the (+) or (-) enantiomer and the calculated spectrum for the (S) or (R) configuration provides an unambiguous assignment of the absolute stereochemistry. researchgate.net This method has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples.

Table 3: Summary of Analytical Techniques for this compound

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Quantitative ratio of (S) and (R) enantiomers. |

| Chiral GC | Enantiomeric Excess (ee) Determination | Quantitative ratio of (S) and (R) enantiomers for volatile samples. |

| 2D NMR (COSY, NOESY) | Structural Elucidation | Through-bond proton connectivity and through-space proximities. |

| NMR with CDAs | Enantiomeric Excess & Absolute Configuration | Formation of diastereomers with distinct NMR signals for quantification and assignment. |

| CD Spectroscopy | Absolute Configuration Determination | Correlation of experimental Cotton effects with theoretically predicted spectra. |

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing definitive proof of a molecule's absolute stereochemistry. However, enantiomers, such as (R)- and this compound, crystallize in Sohncke space groups and produce identical diffraction patterns, making their direct distinction impossible. To overcome this, this compound is first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and crystallized individually.

The absolute configuration of the CDA is already known, serving as an internal reference. Once a suitable single crystal of the diastereomeric derivative is obtained, its structure can be determined by X-ray diffraction. The known stereochemistry of the CDA allows for the unambiguous assignment of the absolute configuration of the chiral center in the alcohol.

A variety of chiral derivatizing agents are available for this purpose, including chiral carboxylic acids and their activated forms. For instance, (1S,2R,4R)-(-)-Camphorsultam dichlorophthalic acid (CSDP acid) has been successfully used to determine the absolute configuration of chiral alcohols. The presence of heavy atoms like sulfur and chlorine in the CSDP acid moiety enhances the anomalous dispersion effect, which is crucial for the accurate determination of the absolute configuration.

Illustrative Example of X-ray Crystallography Data for a Chiral Derivative:

Interactive Table: Example Crystallographic Data for a Chiral Secondary Alcohol Derivative

| Parameter | Value |

|---|---|

| Compound | Diastereomeric ester of a cis-alcohol with CSDP acid |

| Chemical Formula | C₂₅H₂₉Cl₂NO₇S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 9.87 Å, b = 15.43 Å, c = 18.21 Å |

| Flack Parameter | 0.03(2) |

The Flack parameter, being close to zero, confirms the correct assignment of the absolute configuration. This type of analysis provides unequivocal proof of the stereochemistry at the chiral center of the alcohol.

Mass Spectrometry Applications in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a vital analytical technique for monitoring the progress of chemical reactions in real-time and for the detailed analysis of the final product mixture. In the asymmetric synthesis of this compound, for instance, from the reduction of a prochiral ketone, online mass spectrometry can provide invaluable data on reaction kinetics and mechanism.

Reaction Monitoring:

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled directly to a reaction vessel. This allows for the continuous or periodic sampling of the reaction mixture and provides immediate information on the concentration of reactants, intermediates, products, and any byproducts. The high sensitivity and specificity of mass spectrometry enable the detection of even minor components in the reaction mixture.

For the synthesis of this compound, a typical monitoring setup would involve:

Reactant Consumption: Tracking the decrease in the ion intensity corresponding to the starting ketone (e.g., 1-phenyl-2-propen-1-one).

Product Formation: Monitoring the increase in the ion intensity of the desired this compound.

Byproduct Detection: Identifying and quantifying the formation of any undesired side products, which can help in optimizing reaction conditions to improve selectivity and yield.

Illustrative Data for Reaction Monitoring:

The following table provides a hypothetical representation of data that could be obtained from the ESI-MS monitoring of an asymmetric reduction of 1-phenyl-2-propen-1-one to 1-phenyl-2-propen-1-ol. The mass-to-charge ratio (m/z) for the protonated molecules [M+H]⁺ would be monitored over time.

Interactive Table: Hypothetical ESI-MS Reaction Monitoring Data

| Time (minutes) | Relative Intensity of Ketone [M+H]⁺ (m/z 133.16) | Relative Intensity of Alcohol [M+H]⁺ (m/z 135.18) | Relative Intensity of Byproduct [M+H]⁺ (e.g., m/z 151.17) |

|---|---|---|---|

| 0 | 100% | 0% | 0% |

| 10 | 75% | 24% | 1% |

| 20 | 50% | 48% | 2% |

| 30 | 25% | 72% | 3% |

| 40 | 5% | 90% | 5% |

| 50 | <1% | 93% | 6% |

| 60 | <1% | 92% | 7% |

This real-time data allows chemists to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of impurities.

Product Analysis:

After the reaction is complete, mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the comprehensive analysis of the product mixture. This provides detailed information on the purity of the isolated this compound and allows for the identification and quantification of any remaining starting materials or byproducts. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the product and impurities with high accuracy.

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Syntheses

The pursuit of sustainable and cost-effective chemical processes is a central theme in contemporary chemistry. For a chiral molecule like (S)-1-Phenyl-2-propen-1-ol, this translates to the development of synthetic routes that are not only highly enantioselective but also maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy.

Future research will likely focus on several key areas to achieve these goals:

Catalytic Asymmetric Synthesis: While methods for the asymmetric reduction of the corresponding ketone, phenyl vinyl ketone, exist, there is a continuous drive to develop more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. This includes the exploration of new chiral ligands for metal-catalyzed reductions and the advancement of organocatalysis.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of the prochiral ketone or the kinetic resolution of the racemic alcohol holds significant promise. Future work will involve enzyme engineering to enhance substrate specificity, improve stability, and broaden the reaction scope. Dynamic kinetic resolution, a process that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, is a particularly attractive strategy for achieving theoretical yields of 100%. Research on the deracemization of similar compounds, such as 1-phenylethanols, using a combination of oxidation and enzymatic reduction, provides a blueprint for developing highly efficient processes for this compound.

Deracemization Techniques: Beyond kinetic resolution, the development of efficient deracemization methods that can convert a racemic mixture of 1-phenyl-2-propen-1-ol into a single enantiomer is a significant challenge. This could involve chemo- or biocatalytic oxidation of the undesired (R)-enantiomer followed by a stereoselective reduction of the resulting ketone back to the desired (S)-alcohol.

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Catalytic Asymmetric Synthesis | High throughput, broad substrate scope | Development of more active and selective catalysts, use of earth-abundant metals. |

| Enzymatic/Biocatalytic Methods | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering, process optimization for industrial scale-up. |

| Deracemization | Potential for 100% yield from racemic starting material | Development of efficient and selective catalysts for the key transformation steps. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a chiral secondary alcohol, an activating phenyl group, and a reactive vinyl moiety in this compound opens the door to a wide range of chemical transformations. While its use in well-established reactions like epoxidation and dihydroxylation is known, future research will aim to uncover novel reactivity patterns and apply them in unprecedented synthetic contexts.

Key areas for exploration include:

Asymmetric Allylic Substitution: The hydroxyl group of this compound can be transformed into a good leaving group, enabling its participation in asymmetric allylic substitution reactions. The development of new catalytic systems that can control the regioselectivity and stereoselectivity of these reactions will be a major focus.

Transition Metal-Catalyzed Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities. Future work will explore the use of this chiral building block in novel cascade reactions, where multiple bonds are formed in a single operation.

-Sigmatropic Rearrangements: The allylic alcohol functionality makes it a suitable substrate for-sigmatropic rearrangements, such as the Overman rearrangement, to generate chiral allylic amines with high stereofidelity. Exploring new variants of these rearrangements with this specific substrate could lead to novel synthetic methodologies.

Radical Reactions: The double bond in this compound can undergo a variety of radical addition reactions. The development of stereocontrolled radical reactions involving this chiral substrate is a challenging but potentially rewarding area of research.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. For a molecule like this compound, where achieving high enantioselectivity is paramount, these computational tools offer immense potential.

Future research in this area will likely involve:

Predictive Models for Enantioselectivity: Developing ML models that can accurately predict the enantiomeric excess (ee) of a reaction to produce this compound based on the catalyst, substrate, and reaction conditions. These models can be trained on existing experimental data to identify the key factors that govern stereoselectivity.

Reaction Optimization Algorithms: Implementing AI-driven algorithms to explore the vast parameter space of a chemical reaction and identify the optimal conditions for maximizing the yield and enantioselectivity of this compound synthesis. This can significantly reduce the number of experiments required, saving time and resources.

De Novo Catalyst Design: Utilizing generative AI models to design novel chiral catalysts specifically tailored for the highly enantioselective synthesis of this compound. These models can learn the structure-activity relationships from known catalysts and propose new, more effective catalyst structures.

| AI/ML Application | Potential Impact on this compound Chemistry |

| Predictive Modeling | Rapid screening of catalysts and conditions to identify those with high enantioselectivity. |

| Reaction Optimization | Accelerated discovery of optimal reaction parameters, leading to higher yields and purities. |

| De Novo Catalyst Design | In silico design of novel, highly efficient catalysts, reducing reliance on trial-and-error discovery. |

Expansion of Applications in Emerging Areas of Materials Science and Chemical Biology

The unique structural and stereochemical features of this compound make it an attractive building block for the creation of advanced materials and biologically active molecules. Future research will focus on leveraging its chirality and functionality to access novel materials and chemical tools.

Materials Science:

Chiral Polymers: The vinyl group of this compound can be polymerized to create chiral polymers with unique optical and physical properties. These materials could find applications in chiral chromatography, asymmetric catalysis, and as chiroptical materials. Future work will involve developing controlled polymerization methods to produce well-defined polymers and exploring their properties.

Functional Materials: The hydroxyl group can be used to anchor the molecule to surfaces or incorporate it into larger supramolecular assemblies. This could lead to the development of new functional materials with applications in sensing, catalysis, and electronics.

Chemical Biology:

Synthesis of Bioactive Molecules: this compound is a valuable chiral precursor for the synthesis of a wide range of biologically active natural products and pharmaceuticals. Its stereocenter can be transferred to the target molecule, influencing its biological activity. Future research will continue to explore its use in the total synthesis of complex and medicinally relevant compounds.

Development of Chemical Probes: The molecule can be functionalized to create chemical probes for studying biological processes. For example, attaching a fluorescent tag or a reactive group could allow for the visualization and identification of its biological targets. The development of such probes will be crucial for understanding the mechanism of action of bioactive molecules derived from this chiral building block.

Q & A

Q. What are the common synthetic routes for preparing (S)-1-Phenyl-2-propen-1-ol in laboratory settings?

- Methodological Answer: this compound can be synthesized via asymmetric catalysis, such as using chiral auxiliaries or enantioselective reduction of ketone precursors. Grignard reactions involving propargyl alcohols and phenylmagnesium bromide are also effective, followed by stereochemical control using catalysts like BINAP-Ru complexes. Purification via column chromatography or recrystallization ensures enantiomeric purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer: Gas chromatography (GC) with chiral columns is critical for assessing enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, while mass spectrometry (MS) confirms molecular weight. Polarimetry or circular dichroism (CD) can validate optical activity .

Q. What safety precautions are critical when handling this compound in laboratory environments?

Q. What are the key solubility and stability considerations for this compound in different solvents?

- Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but less so in water. Stability tests under varying temperatures (4°C vs. room temperature) and pH conditions (buffered vs. acidic) should precede long-term storage. Degradation products can be monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

- Methodological Answer: Enantiomeric excess (ee) can be enhanced using chiral resolving agents (e.g., tartaric acid derivatives) or kinetic resolution. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) allows precise separation. Asymmetric hydrogenation with Ir or Rh catalysts may improve stereochemical outcomes .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Methodological Answer: Conduct reproducibility studies under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to cross-validate binding affinities. Meta-analyses of existing data should account for variables like solvent choice or impurity profiles .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density functional theory (DFT) calculations predict transition states and regioselectivity in electrophilic additions. Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymatic active sites. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling confirms computational predictions .

Q. What experimental approaches are used to investigate the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while stopped-flow kinetics reveal catalytic turnover rates. Förster resonance energy transfer (FRET) assays monitor conformational changes in receptors. Structural insights can be obtained via X-ray crystallography of co-crystallized complexes .

Q. How should researchers design kinetic studies to elucidate the reaction mechanisms involving this compound?

- Methodological Answer: Vary substrate concentrations under pseudo-first-order conditions to determine rate constants. Use quenching agents (e.g., glacial acetic acid) to halt reactions at timed intervals. Eyring plots (ln(k/T) vs. 1/T) reveal activation parameters (ΔH‡, ΔS‡) for mechanistic insights .

Q. What advanced spectroscopic methods can differentiate between closely related isomers of phenylpropenol derivatives?

- Methodological Answer:

2D NMR techniques (e.g., NOESY, HSQC) resolve stereochemical ambiguities by correlating spatially proximate protons. X-ray crystallography provides unambiguous structural confirmation. Vibrational circular dichroism (VCD) distinguishes enantiomers via chiral vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.